molecular formula C50H57F2N13O18 B11933286 (3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid

(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid

Cat. No.: B11933286
M. Wt: 1166.1 g/mol
InChI Key: FPOZMWSPTRNDPQ-UVXHQIPUSA-N
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Description

The compound “(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:

    Formation of the pyrrolidine ring: This step may involve the reaction of a suitable precursor with reagents such as cyanide and difluoromethylating agents.

    Quinoline synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling reactions: The various functional groups and moieties are coupled using reagents like carbodiimides, amines, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrolidine ring may lead to the formation of a lactam.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as agonists or antagonists.

    Interfering with cellular processes: Affecting signal transduction pathways.

Properties

Molecular Formula

C50H57F2N13O18

Molecular Weight

1166.1 g/mol

IUPAC Name

(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid

InChI

InChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1

InChI Key

FPOZMWSPTRNDPQ-UVXHQIPUSA-N

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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